molecular formula C10H4Br2N2O B1195427 (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile CAS No. 26195-44-8

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

Cat. No. B1195427
CAS RN: 26195-44-8
M. Wt: 327.96 g/mol
InChI Key: TZWVYXKBAATBPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile involves methodologies that are significant for creating complex molecules. A common approach includes the condensation reactions, where key building blocks are assembled to form the desired structure. For example, the synthesis of 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol showcases a method involving ethanol as solvent at room temperature, utilizing 3,5-dibromo-salicylaldehyde and 2-amino-2-hydroxymethyl-propane-1,3-diol as raw materials, achieving a high yield of the Schiff base product (Xu Yong-hong, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of bromo and hydroxy groups attached to a benzylidene ring, which significantly affects their chemical behavior and interactions. X-ray crystallography is a common technique used to determine the detailed structure, revealing arrangements such as orthorhombic unit cells and specific hydrogen bonding patterns, indicative of intra-molecular interactions within each molecule (A. Reza, 2010).

Chemical Reactions and Properties

The chemical properties of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile and its derivatives are marked by their reactivity towards various nucleophiles and electrophiles. This reactivity is pivotal in synthetic chemistry, enabling the formation of a wide range of complex molecules. For instance, reactions involving methoxybenzylidene derivatives with nucleophilic reagents highlight the versatility of these compounds in synthesizing structural blocks for further chemical synthesis (Z. Tetere et al., 2011).

properties

IUPAC Name

2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWVYXKBAATBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180824
Record name 3,5-Dibromo-4-hydroxybenzylidenemalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

CAS RN

26195-44-8
Record name 3,5-Dibromo-4-hydroxybenzylidenemalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-hydroxybenzylidenemalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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